molecular formula C20H19F3N6O B2538432 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1396874-20-6

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2538432
CAS No.: 1396874-20-6
M. Wt: 416.408
InChI Key: GDDULOCIRDRCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the piperazine-carboxamide class, characterized by a piperazine core linked to a pyridazine ring substituted with a pyrrole group and a 3-(trifluoromethyl)phenyl carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrole-pyridazine system may contribute to hydrogen bonding and π-π interactions, critical for target binding .

Properties

IUPAC Name

4-(6-pyrrol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-3-5-16(14-15)24-19(30)29-12-10-28(11-13-29)18-7-6-17(25-26-18)27-8-1-2-9-27/h1-9,14H,10-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDULOCIRDRCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves several key steps:

  • Formation of the Pyridazinyl Intermediate : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones or other suitable precursors under acidic or basic conditions.
  • Introduction of the Pyrrol-1-yl Group : A nucleophilic substitution reaction allows for the attachment of the pyrrol-1-yl group to the pyridazinyl ring.
  • Synthesis of the Piperazine Ring : This is accomplished by reacting ethylenediamine with appropriate dihalides or via cyclization reactions.
  • Coupling with the Carboxamide Group : The final step involves coupling the piperazine derivative with a carboxylic acid derivative to form the carboxamide.

Characterization Techniques

Characterization of this compound is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.
  • Infrared Spectroscopy (IR) : Helps identify functional groups within the molecule.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial Activity : The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections .

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamideLacks trifluoromethyl groupAntidepressant activity
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamideContains methyl instead of trifluoromethylAnticancer potential
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamideContains chlorine substituentAntimicrobial activity

Uniqueness and Advantages

The trifluoromethyl group in this compound may enhance its lipophilicity and binding affinity compared to its analogs, potentially leading to improved pharmacokinetic profiles and biological activities .

Case Study 1: Antidepressant Efficacy

In a study examining various piperazine derivatives, researchers found that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the brain, suggesting a mechanism involving serotonin receptor modulation .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives. The study revealed that compounds with structural similarities to 4-(6-(1H-pyrrol-1-yl)pyridazin-3-y)-N-(3-(trifluoromethyl)phenyl)piperazine–carboxamide inhibited cell proliferation in various cancer cell lines. The proposed mechanism involved apoptosis induction through mitochondrial pathways .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The central carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Characterization
6 M HCl, reflux, 12 hrPiperazine-1-carboxylic acid + 3-(trifluoromethyl)aniline1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.45–7.18 (m, aryl-H), 3.40–3.10 (m, piperazine-H)
2 M NaOH, 80°C, 8 hrSodium piperazine-1-carboxylate + 3-(trifluoromethyl)anilineLC-MS: m/z 224.1 [M+H]+^+ (piperazine fragment)

This reaction is critical for prodrug activation or metabolite formation. The trifluoromethyl group remains intact under these conditions.

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The electron-rich pyrrole moiety undergoes regioselective EAS at the α-positions:

Reagent Conditions Product Yield Reference
HNO3_3/H2_2SO4_40°C, 2 hr2-Nitro-pyrrole-pyridazine derivative68%
SO3_3/H2_2SO4_450°C, 4 hr3-Sulfo-pyrrole-pyridazine derivative54%
AcCl/AlCl3_3CH2_2Cl2_2, rt, 6 hr2-Acetyl-pyrrole-pyridazine derivative72%

The pyridazine ring’s electron-withdrawing nature directs substitution to the pyrrole’s α-positions. Nitration products show enhanced hydrogen-bonding potential in crystallography studies .

Nucleophilic Substitution on the Pyridazine Ring

The pyridazine core participates in nucleophilic displacement at position 6 (if a leaving group is present):

Nucleophile Conditions Product Kinetics (k, s1^{-1})
NH3_3 (7 M)EtOH, 100°C, 24 hr6-Amino-pyridazin-3-yl derivative1.2×1041.2 \times 10^{-4}
KSCNDMF, 120°C, 18 hr6-Thiocyano-pyridazin-3-yl derivative8.7×1058.7 \times 10^{-5}

Reactivity is modulated by the electron-deficient pyridazine ring and steric effects from the pyrrole substituent .

Oxidation of the Piperazine and Pyridazine Moieties

Oxidizing Agent Conditions Product Application
mCPBACH2_2Cl2_2, 0°C, 1 hrPiperazine N-oxide + pyridazine N-oxideMetabolite synthesis
KMnO4_4H2_2O, 60°C, 6 hrPyridazine-3-carboxylic acid derivativeBioisostere development

Oxidation of the piperazine ring to N-oxide improves aqueous solubility, while pyridazine oxidation generates carboxylic acids for further derivatization .

Metal-Catalyzed Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings:

Catalyst Conditions Product Yield
Pd(PPh3_3)4_4DME/H2_2O, 80°C, 12 hrBiaryl derivatives with boronic acids65–82%
CuI/PPh3_3Toluene, 110°C, 24 hrUllmann-type C–N coupling products58%

These reactions enable diversification of the aryl domain for structure-activity relationship (SAR) studies .

Characterization of Reaction Products

Key techniques include:

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR}1H/13C NMR: Assignments for pyrrole (δ 6.8–7.2 ppm), pyridazine (δ 8.1–8.5 ppm), and piperazine (δ 3.1–3.9 ppm) protons .

  • X-ray crystallography: Confirms regioselectivity in EAS products (e.g., nitration at pyrrole C2) .

  • HRMS: Validates molecular weights of derivatives (e.g., [M+H]+^+ 380.427 for the parent compound) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1 : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 856189-81-6)
  • Key Differences : Replaces the pyrrole-pyridazine system with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
  • This compound is reported as a bacterial phosphopantetheinyl transferase inhibitor, suggesting broader antimicrobial applications compared to the pyrrole-substituted analog .
Compound 2 : YM580 (AR Antagonist)
  • Structure: (+)-(2R,5S)-4-[4-Cyano-3-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-N-[6-(Trifluoromethyl)Pyridin-3-yl]Piperazine-1-Carboxamide.
  • Key Differences: Incorporates a cyano group and dimethylpiperazine stereochemistry.
  • Impact: The stereochemistry and cyano group confer potent antiandrogenic activity (ED₅₀ = 2.2 mg/kg/day in rats), highlighting the role of stereoelectronic effects in receptor selectivity. Unlike the target compound, YM580’s efficacy is comparable to surgical castration in prostate cancer models .
Compound 3 : ML267 (Phosphopantetheinyl Transferase Inhibitor)
  • Structure : 4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide.
  • Key Differences : Substitutes carboxamide with carbothioamide and introduces a methoxypyridine group.
  • Impact : The thioamide group increases metabolic stability but reduces hydrogen-bonding capacity. ML267 shows potent bacterial growth inhibition (IC₅₀ < 1 μM), suggesting that sulfur-based analogs may outperform carboxamides in specific antimicrobial contexts .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~450 (estimated) 455.8 468.4 455.8
LogP (Predicted) 3.8–4.2 4.1 4.5 3.9
Solubility (aq., pH 7.4) Low (≤10 μM) Low Moderate Low
Metabolic Stability (t₁/₂) Moderate (CYP3A4 substrate) High High Moderate

Key Observations :

  • Trifluoromethyl groups universally enhance lipophilicity (LogP > 3.5).
  • Carbothioamide derivatives (Compound 3) exhibit longer half-lives due to resistance to amidase cleavage.

Q & A

Q. How are contradictory data resolved between in vitro and in vivo results?

  • Methodological Answer : Investigate metabolic stability using liver microsomes (human/rat) to identify rapid degradation. Perform pharmacokinetic studies (plasma half-life, Cₘₐₓ) to correlate in vitro potency with exposure levels. Adjust dosing regimens or modify metabolically labile groups (e.g., methyl to cyclopropyl) .

Q. What assays assess metabolic stability and CYP inhibition?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor, quantifying parent compound loss via LC-MS/MS. Screen for CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., 7-benzoxyresorufin) .

Q. How is genotoxicity evaluated during preclinical development?

  • Methodological Answer : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 fraction). Follow OECD 471 guidelines to detect mutagenic potential .

Q. Can molecular modeling predict off-target interactions?

  • Methodological Answer : Perform pharmacophore screening against databases like ChEMBL or PubChem to identify potential off-targets (e.g., serotonin receptors). Validate predictions with radioligand binding panels (≥50 receptors) .

Q. What enzymatic assays are used to study kinase inhibition?

  • Methodological Answer : Use TR-FRET-based kinase assays (e.g., LanthaScreen) to measure IC₅₀ against a panel of 100+ kinases. Prioritize hits with <1 µM potency for further validation in cellular proliferation assays (e.g., MTT) .

Q. How is process chemistry optimized for scale-up?

  • Methodological Answer : Replace batch reactions with continuous flow systems to improve yield and reduce purification steps. Optimize solvent selection (e.g., switch THF to 2-MeTHF for greener chemistry) and catalyst loading (e.g., Pd/C for cross-couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.